(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol
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Overview
Description
Heterocodeine, also known as 6-methoxymorphine, is an opiate derivative and a structural isomer of codeine. It is the 6-methyl ether of morphine and is called “hetero-” because it is the reverse isomer of codeine. Heterocodeine was first synthesized in 1932 and patented in 1935 .
Preparation Methods
Heterocodeine can be synthesized from morphine by selective methylation. This process involves the methylation of the 6-hydroxy group of morphine to form the 6-methoxy group, resulting in heterocodeine . The industrial production methods for heterocodeine are not extensively documented, but the selective methylation process is a key step in its synthesis.
Chemical Reactions Analysis
Heterocodeine undergoes various chemical reactions, including:
Oxidation: Heterocodeine can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert heterocodeine into other compounds.
Substitution: The 6-methoxy group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Heterocodeine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opiate derivatives.
Biology: Heterocodeine is studied for its interactions with biological systems, particularly its binding to opioid receptors.
Medicine: It is investigated for its potential analgesic properties and its potency compared to other opiates.
Mechanism of Action
Heterocodeine exerts its effects by binding to opioid receptors in the central nervous system. It acts as a direct agonist at these receptors, particularly the mu-opioid receptor subtype. This binding leads to the activation of intracellular signaling pathways that result in analgesic effects. The substitution at the 6-hydroxy position enhances its potency compared to morphine .
Comparison with Similar Compounds
Heterocodeine is similar to other opiate derivatives such as:
Codeine: A natural mono-methyl ether of morphine that must be metabolized for activity.
Morphine: The parent compound from which heterocodeine is synthesized.
Thebaine: A structural isomer with different pharmacological properties.
Methyldihydromorphine (dihydroheterocodeine): A derivative of heterocodeine.
Heterocodeine is unique due to its direct agonist activity and its higher potency compared to morphine and codeine.
Properties
CAS No. |
639-47-4 |
---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-6-14(21-2)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3-6,11-12,14,17,20H,7-9H2,1-2H3/t11-,12+,14-,17-,18-/m0/s1 |
InChI Key |
FNAHUZTWOVOCTL-XSSYPUMDSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)OC |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC |
639-47-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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